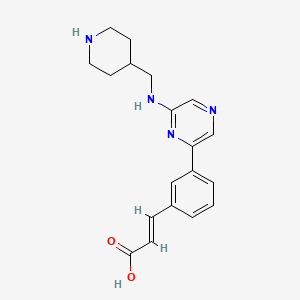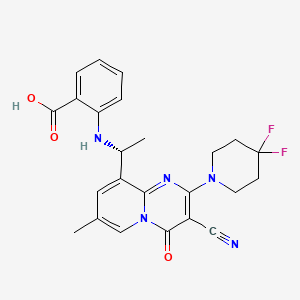
PI3K|A-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K|A-IN-22 is a compound that functions as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. PI3Kα, in particular, plays a critical role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers .
Métodos De Preparación
The synthesis of PI3K|A-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Cyclization and Functionalization: The intermediates undergo cyclization and functionalization to form the core structure of this compound.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated systems, and implementing quality control measures.
Análisis De Reacciones Químicas
PI3K|A-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of this compound.
Aplicaciones Científicas De Investigación
PI3K|A-IN-22 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in cellular processes.
Biology: It helps in understanding the molecular mechanisms underlying cell growth, proliferation, and survival.
Medicine: this compound is investigated for its potential therapeutic applications in treating cancers that involve dysregulation of the PI3K pathway.
Industry: It is used in the development of new drugs and therapeutic strategies targeting the PI3K pathway.
Mecanismo De Acción
PI3K|A-IN-22 exerts its effects by inhibiting the activity of PI3Kα. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The molecular targets of this compound include the p110α catalytic subunit of PI3Kα, which is responsible for the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition prevents the activation of downstream signaling molecules such as AKT and mTOR .
Comparación Con Compuestos Similares
PI3K|A-IN-22 can be compared with other PI3K inhibitors, such as:
Alpelisib: An FDA-approved PI3Kα inhibitor used in the treatment of breast cancer.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
The uniqueness of this compound lies in its specific inhibition of PI3Kα, making it a valuable tool for studying the PI3K/AKT/mTOR pathway and its role in cancer and other diseases.
Propiedades
Fórmula molecular |
C24H23F2N5O3 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
2-[[(1R)-1-[3-cyano-2-(4,4-difluoropiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid |
InChI |
InChI=1S/C24H23F2N5O3/c1-14-11-17(15(2)28-19-6-4-3-5-16(19)23(33)34)21-29-20(18(12-27)22(32)31(21)13-14)30-9-7-24(25,26)8-10-30/h3-6,11,13,15,28H,7-10H2,1-2H3,(H,33,34)/t15-/m1/s1 |
Clave InChI |
OIVDIJHGKFXNJF-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CN2C(=NC(=C(C2=O)C#N)N3CCC(CC3)(F)F)C(=C1)[C@@H](C)NC4=CC=CC=C4C(=O)O |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C#N)N3CCC(CC3)(F)F)C(=C1)C(C)NC4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


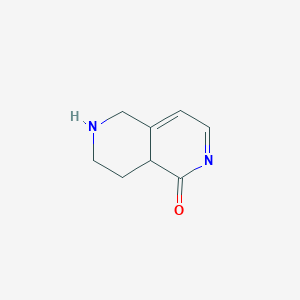

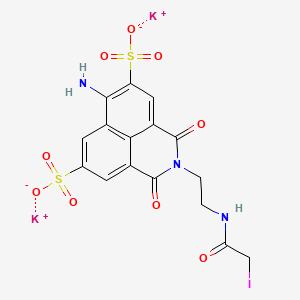
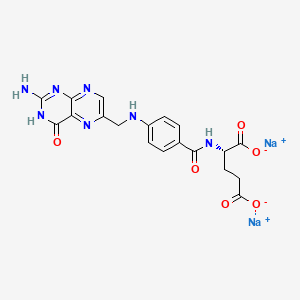
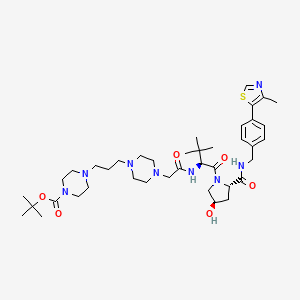
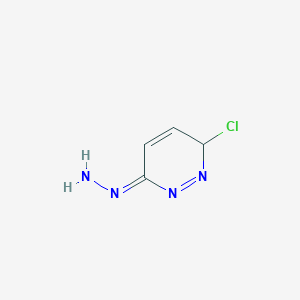
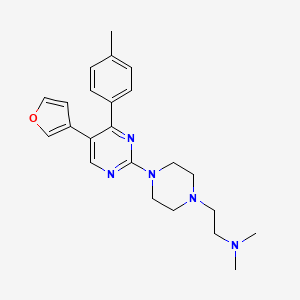

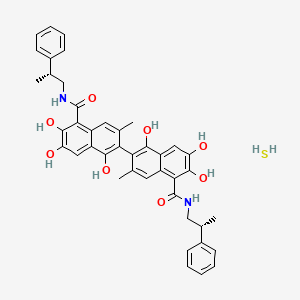
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)

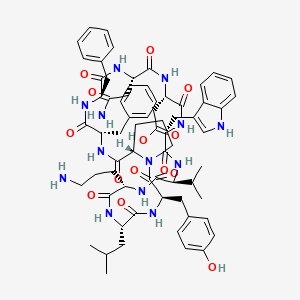
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
